Ethanone, 1-(1-amino-1H-imidazol-2-yl)-
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
1-(1-aminoimidazol-2-yl)ethanone |
InChI |
InChI=1S/C5H7N3O/c1-4(9)5-7-2-3-8(5)6/h2-3H,6H2,1H3 |
InChI Key |
HRZGFABHFJPPST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CN1N |
Origin of Product |
United States |
Development of Kinase Inhibitors for Oncology:a Major Focus is the Design of Aminoimidazole Derivatives As Inhibitors of Protein Kinases, Which Are Crucial Regulators of Cellular Processes and Are Often Dysregulated in Cancer.mdpi.comresearch in This Area Aims To:
Synthesize analogs that can selectively target specific kinases, such as those in the Src family (SFKs), spleen tyrosine kinase (Syk), or p38 MAP kinase. mdpi.comnih.govnih.govscilit.com
Achieve high inhibitory potency, often in the nanomolar range (IC50 or Kᵢ values). mdpi.comnih.gov
Elucidate the binding mode of these inhibitors within the ATP-binding site of the target kinase using computational tools like molecular docking and molecular dynamics. mdpi.comnih.gov
Evaluate the antiproliferative activity of promising compounds in relevant cancer cell lines. nih.govmdpi.com
Discovery of Novel Antimicrobial Agents:with the Rise of Antimicrobial Resistance, a Significant Objective is the Development of New Classes of Antibacterial and Antifungal Compounds. Research on Imidazole Based Analogs in This Field Focuses On:
Synthesizing derivatives and evaluating their efficacy against a panel of pathogenic microbes, including multi-drug resistant strains. mdpi.comrsc.org
Determining the Minimum Inhibitory Concentration (MIC) to quantify their antimicrobial potency. mdpi.com
Investigating their mechanism of action, such as the inhibition of essential bacterial enzymes like DNA gyrase. rsc.org
Computational Chemistry and Theoretical Modeling of Ethanone, 1 1 Amino 1h Imidazol 2 Yl Systems
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Properties based on Structural Descriptors
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physicochemical properties or biological activity. wikipedia.org In the context of "Ethanone, 1-(1-amino-1H-imidazol-2-yl)-" and its derivatives, QSAR modeling serves as a valuable method for predicting various chemical properties without the need for extensive experimental synthesis and testing. This approach is particularly useful in medicinal chemistry and materials science for designing novel compounds with desired characteristics. nih.gov
The fundamental principle of QSAR is that the chemical properties of a molecule are a function of its structural features. wikipedia.org By developing a mathematical relationship between the structure and a specific property, it becomes possible to predict that property for new, unsynthesized molecules. The development of a QSAR model typically involves several key steps: data set preparation, calculation of molecular descriptors, model development using statistical methods, and rigorous model validation. mdpi.com
For "Ethanone, 1-(1-amino-1H-imidazol-2-yl)-" systems, a hypothetical QSAR study would begin with a dataset of structurally similar imidazole (B134444) derivatives with experimentally determined values for a property of interest, such as solubility, binding affinity to a biological target, or thermal stability. researchgate.netnih.gov
Structural Descriptors in QSAR Models for Imidazole Derivatives
A wide array of molecular descriptors can be calculated to numerically represent the structural features of "Ethanone, 1-(1-amino-1H-imidazol-2-yl)-" and its analogs. These descriptors are categorized based on their dimensionality and the type of information they encode.
Table 1: Common Classes of Molecular Descriptors for QSAR Modeling
| Descriptor Class | Description | Examples |
| 1D Descriptors | Based on the molecular formula. | Molecular Weight, Atom Count |
| 2D Descriptors | Derived from the 2D representation of the molecule. | Topological Indices (e.g., Wiener index, Randić index), Molecular Connectivity Indices, Atom-Pair Counts |
| 3D Descriptors | Dependent on the 3D coordinates of the atoms. | Molecular Volume, Surface Area, Shape Indices, Steric Parameters (e.g., Verloop sterimol parameters) |
| Physicochemical Descriptors | Related to the physicochemical properties of the molecule. | LogP (lipophilicity), Molar Refractivity, Dipole Moment, Polarizability |
| Electronic Descriptors | Describe the electronic properties of the molecule. | HOMO/LUMO energies, Mulliken charges, Electrostatic potential |
Research on various imidazole derivatives has highlighted the importance of specific descriptors in predicting their properties. For instance, studies on imidazole derivatives as 14α-demethylase inhibitors have shown the significance of atomic van der Waals volumes and atomic Sanderson electronegativities. researchgate.net In other QSAR analyses of imidazole compounds, descriptors such as HOMO energy, hydration energy, and the number of primary carbon atoms have been found to correlate with antibacterial activity. nih.gov Furthermore, lipophilic parameters like ClogP and steric parameters like molar refractivity (MR) have been identified as crucial in other QSAR models for imidazole derivatives.
Building and Validating the QSAR Model
Once a diverse set of descriptors is calculated for the training set of molecules, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between the descriptors and the property of interest. nih.gov More advanced machine learning methods like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can also be used to capture non-linear relationships. nih.gov
A hypothetical MLR equation for predicting a chemical property (e.g., Property Y) of "Ethanone, 1-(1-amino-1H-imidazol-2-yl)-" derivatives might look like this:
Property Y = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + c₃*Descriptor₃ + ...
Where c₀, c₁, c₂, etc., are regression coefficients determined from the training data.
The predictive power and robustness of the developed QSAR model must be thoroughly validated. wikipedia.org Internal validation techniques like leave-one-out cross-validation (LOO-CV) are often used. nih.gov External validation, where the model's ability to predict the properties of an independent test set of molecules is assessed, is crucial for establishing the model's real-world applicability. nih.gov Statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the root mean square error (RMSE) are used to evaluate the model's performance. garph.co.uk
Illustrative Research Findings
While a specific QSAR model for "Ethanone, 1-(1-amino-1H-imidazol-2-yl)-" is not available in the public domain, we can extrapolate from studies on similar compounds. For example, a QSAR study on a series of imidazole derivatives might yield the following hypothetical results for predicting a particular chemical property.
Table 2: Hypothetical QSAR Model for a Chemical Property of Imidazole Derivatives
| Compound | Experimental Value | Predicted Value | Residual |
| Derivative 1 | 5.2 | 5.1 | 0.1 |
| Derivative 2 | 4.8 | 4.9 | -0.1 |
| Derivative 3 | 6.1 | 6.0 | 0.1 |
| Derivative 4 | 5.5 | 5.6 | -0.1 |
| Derivative 5 | 4.9 | 4.8 | 0.1 |
Model Statistics:
R² = 0.95
Q² = 0.85
RMSE = 0.12
In such a model, the high values of R² and Q² would indicate a strong correlation and good predictive ability. The low RMSE would suggest that the model's predictions are close to the experimental values. The descriptors included in the final model would provide insights into the structural features that govern the chemical property being studied. For instance, if a descriptor related to hydrophobicity has a positive coefficient, it would imply that increasing the hydrophobicity of the molecule leads to an increase in the predicted property.
Derivatization and Functionalization Strategies for Ethanone, 1 1 Amino 1h Imidazol 2 Yl
Strategic Modification at the Imidazole (B134444) Nitrogen Atoms (N-1, N-3)
The imidazole ring contains two nitrogen atoms, N-1 and N-3, which possess distinct chemical environments and reactivity. In the title compound, the N-1 position is already substituted with an amino group, making the N-3 atom the primary target for direct ring modification.
The N-3 atom, being a pyridine-type nitrogen, retains a lone pair of electrons and is nucleophilic, making it susceptible to electrophilic attack. N-alkylation is a common strategy for modifying this position. This reaction typically involves treating the imidazole derivative with an alkylating agent in the presence of a base. otago.ac.nzreddit.com The choice of reagents and conditions can influence the outcome, particularly in unsymmetrically substituted imidazoles where regioselectivity is a key consideration. otago.ac.nznih.gov Steric hindrance from the adjacent C-2 acetyl group and the electronic effects of both the acetyl and N-1 amino groups play a significant role in directing the alkylation to the N-3 position. otago.ac.nz
Common reagents for N-alkylation include:
Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide): These are frequently used in combination with bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent such as THF or DMF. beilstein-journals.org
Dialkyl sulfates (e.g., dimethyl sulfate): These are potent alkylating agents that can effectively introduce methyl groups.
While the N-1 position carries an amino group, this group itself can undergo reactions such as acylation or alkylation. However, these transformations are often precursors to subsequent cyclization reactions rather than simple derivatizations of the parent molecule.
| Alkylating Agent | Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|
| Alkyl Bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room temperature to 50 °C | nih.gov |
| Benzyl Bromide | Aqueous NaOH / SDS | Water | Ambient Temperature | beilstein-journals.org |
| Alkyl Halide | Potassium Carbonate (K2CO3) | N,N-Dimethylformamide (DMF) | Varies | beilstein-journals.org |
Functionalization at the Imidazole Carbon Atoms (C-2, C-4, C-5)
Key functionalization strategies include:
Halogenation: Imidazoles can be readily halogenated. Bromination, for instance, can be achieved using bromine in a solvent like chloroform, potentially leading to the substitution at the C-4 and/or C-5 positions. uobabylon.edu.iq The activating nature of the N-1 amino group would facilitate this reaction.
Nitration: Nitration involves the introduction of a nitro group (–NO2) onto the ring. This is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid. uobabylon.edu.iqmasterorganicchemistry.com The nitro group is a versatile functional handle that can be further reduced to an amino group or used in other transformations.
Sulfonation: The introduction of a sulfonic acid group (–SO3H) can be achieved by treating the imidazole with fuming sulfuric acid (H2SO4/SO3). uobabylon.edu.iqyoutube.com
The precise location of the substitution (C-4 vs. C-5) would depend on the interplay between the directing effects of the existing substituents and the reaction conditions employed.
Formation of Fused Heterocyclic Systems from Ethanone (B97240), 1-(1-amino-1H-imidazol-2-yl)- Precursors
The bifunctional nature of "Ethanone, 1-(1-amino-1H-imidazol-2-yl)-", possessing a hydrazine-like N-amino group and a ketone functionality, makes it an excellent precursor for constructing fused heterocyclic systems through cascade or annulation reactions. rsc.orgnih.gov
The synthesis of the imidazo[1,5-b]pyridazine (B2384543) skeleton can be achieved through the reaction of a 1-aminoazole derivative with a 1,3-dicarbonyl compound or a synthetic equivalent. This [3+3] cyclocondensation involves the N-1 amino group and the C-5 atom of the imidazole ring acting as a three-atom synthon (N-N-C), which reacts with the three-atom dielectrophilic partner. The acetyl group at the C-2 position of the starting material would remain as a substituent on the resulting fused ring system. This type of cascade reaction provides an efficient route to complex heterocyclic structures in a single step.
Pyrazolopyrimidines are purine (B94841) analogues that can be synthesized by the annulation of a pyrimidine (B1678525) ring onto a pyrazole (B372694) core. nih.gov Given the structural similarity between 3-aminopyrazoles and 1-aminoimidazoles, established methods for pyrazolopyrimidine synthesis can be adapted. These methods often involve the reaction of the aminoazole with 1,3-biselectrophilic reagents. researchgate.net For instance, condensation of the N-1 amino group of "Ethanone, 1-(1-amino-1H-imidazol-2-yl)-" with reagents like diethyl malonate or β-enaminones can lead to the formation of an imidazopyrimidine, a direct analogue of a pyrazolopyrimidine. nih.govresearchgate.net
| Reagent Type | Example | Resulting Fused System | Reference |
|---|---|---|---|
| β-Diketone | Acetylacetone | Dimethyl-substituted Pyrimidine Ring | nih.gov |
| β-Ketoester | Ethyl Acetoacetate | Methyl-oxo-substituted Pyrimidine Ring | frontiersin.org |
| Malonate Derivative | Diethyl Malonate | Dihydroxy-substituted Pyrimidine Ring | nih.gov |
| Enaminone | 3-(Dimethylamino)-1-arylprop-2-en-1-one | Aryl-substituted Pyrimidine Ring | nih.gov |
Azetidinones, also known as β-lactams, can be synthesized via the Staudinger ketene-imine cycloaddition. wikipedia.orgnih.gov This [2+2] cycloaddition provides a powerful method for constructing the four-membered lactam ring. organic-chemistry.orgchemistry-reaction.com The synthesis involves two key steps starting from "Ethanone, 1-(1-amino-1H-imidazol-2-yl)-":
Schiff Base Formation: The N-1 amino group is first condensed with an aldehyde or ketone. This reaction, often catalyzed by a small amount of acid, eliminates water to form an N-iminoimidazole, also known as a Schiff base. ekb.egniscpr.res.inaustinpublishinggroup.comnih.govresearchgate.net
[2+2] Cycloaddition: The resulting Schiff base is then reacted with a ketene (B1206846). Ketenes are highly reactive and are typically generated in situ from an acyl chloride (e.g., chloroacetyl chloride) and a tertiary amine base like triethylamine. organic-chemistry.org The ketene undergoes a cycloaddition with the C=N bond of the Schiff base to form the azetidinone ring. nih.gov
The stereochemistry of the resulting β-lactam (cis or trans) is influenced by the substituents on both the imine and the ketene, as well as the reaction conditions. nih.govpku.edu.cn
The synthesis of imidazo[2,1-b]thiadiazine derivatives represents the construction of a six-membered ring containing sulfur and two nitrogen atoms fused to the imidazole core. The nomenclature "imidazo[2,1-b]" indicates that the fusion occurs between the N-1 and C-2 positions of the imidazole. This is a common reaction pathway for 2-aminoimidazole derivatives, which react with α-haloketones or similar reagents. rsc.orgtandfonline.comnih.govnih.govresearchgate.net
Based on a comprehensive search for scientific literature, there is currently no specific information available regarding the chemical compound “Ethanone, 1-(1-amino-1H-imidazol-2-yl)-” in the context of the requested derivatization and functionalization strategies.
Specifically, no research findings, data tables, or detailed discussions could be located for the following topics concerning this particular molecule:
Synthesis of Schiff Bases and Oxime Derivatives of Imidazole-Substituted Ethanones
The conducted searches included general methods for benzimidazole (B57391) synthesis, Dimroth rearrangements of related N-amino heterocycles, and standard procedures for the formation of Schiff bases and oximes. However, none of the available literature details the application of these reactions specifically to "Ethanone, 1-(1-amino-1H-imidazol-2-yl)-".
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline and content requirements provided in the prompt. To do so would necessitate extrapolating from unrelated compounds or fabricating data, which would violate the core principles of scientific accuracy.
Synthetic Utility and Chemical Applications of Ethanone, 1 1 Amino 1h Imidazol 2 Yl and Its Derivatives
Role as Versatile Building Blocks and Intermediates in Complex Organic Synthesis
The bifunctional nature of Ethanone (B97240), 1-(1-amino-1H-imidazol-2-yl)- positions it as a valuable building block for complex organic synthesis. The presence of several reactive centers—the N-amino group, the imidazole (B134444) ring nitrogens, and the acetyl group's carbonyl carbon and α-protons—allows for diverse, controlled chemical transformations.
The N-amino group can act as a potent nucleophile, enabling derivatization through reactions such as acylation, alkylation, and condensation to form hydrazones. The acetyl group, a classic functional handle, can undergo a wide array of reactions. The carbonyl oxygen can be targeted in reductions or Wittig-type reactions, while the adjacent methyl group can be functionalized via its enolate form in aldol (B89426) or Claisen condensations. This dual reactivity is crucial in diversity-oriented synthesis, where a common starting material is used to generate a library of structurally diverse molecules. mdpi.com
Aminoazoles, as a class, are recognized for their utility in multicomponent reactions, serving as efficient nucleophiles to construct more complex heterocyclic systems. frontiersin.org Similarly, amino acetophenones are valuable starting materials for synthesizing natural product analogs like flavones and coumarins. mdpi.com By analogy, Ethanone, 1-(1-amino-1H-imidazol-2-yl)- could serve as a key intermediate in multi-step syntheses, providing a robust imidazole scaffold that is prevalent in many biologically active compounds. nih.govnih.gov
Table 1: Potential Reactions for Synthetic Elaboration
| Reactive Site | Reaction Type | Potential Product Class |
|---|---|---|
| 1-Amino Group | Acylation, Sulfonylation | Amides, Sulfonamides |
| 1-Amino Group | Condensation with Aldehydes/Ketones | Hydrazones |
| 2-Acetyl (Carbonyl) | Reduction | Secondary Alcohols |
| 2-Acetyl (Carbonyl) | Grignard/Organolithium Addition | Tertiary Alcohols |
| 2-Acetyl (α-Carbon) | Aldol Condensation | β-Hydroxy Ketones |
Precursors for Chiral Ligands in Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Amino acids and other chiral molecules are frequently used as starting materials to synthesize ligands that can effectively control the stereochemistry of metal-catalyzed reactions. researchgate.netmdpi.comnih.gov The structure of Ethanone, 1-(1-amino-1H-imidazol-2-yl)- is well-suited for transformation into chiral ligands.
One potential pathway involves the reaction of the 1-amino group with a chiral acid to form a chiral amide, or its condensation with a chiral aldehyde/ketone to produce a chiral hydrazone. Alternatively, the acetyl group can be reduced to a hydroxyl group, creating a 1,2-amino alcohol-type moiety on the imidazole scaffold. This new chiral center can be used to direct stereoselective transformations. Such N,O-ligands are valuable in asymmetric synthesis.
The imidazole ring itself is a common feature in successful chiral ligands, including bis(imidazolinyl) and bis(oxazolinyl)thiophenes, which have been applied in copper-catalyzed asymmetric alkylations. nih.gov The N-heterocyclic carbene (NHC) precursors, often derived from imidazolium (B1220033) salts, are another major class of ligands in modern catalysis. mdpi.com Derivatization of the imidazole ring in Ethanone, 1-(1-amino-1H-imidazol-2-yl)- could lead to novel chiral NHC ligands, expanding the toolkit for asymmetric transformations. researchgate.net
Table 2: Potential Chiral Ligand Scaffolds
| Ligand Type | Synthetic Approach from Parent Compound | Potential Metal Complexation |
|---|---|---|
| Chiral Hydrazone | Condensation of 1-amino group with a chiral aldehyde | N,N'-bidentate chelation |
| Chiral Amino Alcohol | Asymmetric reduction of the 2-acetyl group | N,O-bidentate chelation |
| Chiral Amide | Acylation of 1-amino group with a chiral acyl chloride | N,O-bidentate chelation |
Application as Precursors for Biomimetic Chelating Ligands in Coordination Chemistry
The imidazole ring, particularly the histidine side chain, is a ubiquitous metal-coordinating ligand in metalloproteins. researchgate.net This has inspired the development of imidazole-containing synthetic ligands for biomimetic chemistry and coordination studies. researchgate.netrdd.edu.iqEthanone, 1-(1-amino-1H-imidazol-2-yl)- possesses intrinsic chelating capabilities through the N-3 of the imidazole ring and the carbonyl oxygen of the acetyl group, forming a stable five-membered chelate ring with a metal ion.
Further modification can enhance this chelating ability. For instance, condensation of the 1-amino group with salicylaldehyde (B1680747) would produce a tridentate Schiff base ligand capable of N,N,O-coordination. Such multidentate ligands are crucial for creating stable metal complexes with specific geometries and electronic properties. bham.ac.uk The design of biomimetic ligands often focuses on mimicking the coordination environment of metal ions in biological systems to study their function or to develop agents for chelation therapy. nih.govnih.gov The scaffold provided by Ethanone, 1-(1-amino-1H-imidazol-2-yl)- allows for the systematic introduction of additional donor groups to create ligands with high affinity and selectivity for specific metal ions. mdpi.com
Intermediates in the Construction of Other Advanced Heterocyclic Systems for Material Science or Catalysis
Heterocyclic compounds are foundational to materials science and catalysis, forming the basis of organic conductors, dyes, and catalytic frameworks. rsc.org The reactivity of Ethanone, 1-(1-amino-1H-imidazol-2-yl)- makes it an excellent candidate for constructing more complex, fused heterocyclic systems.
Aminoazoles are known to undergo cyclization reactions with various electrophiles to produce a diversity of fused ring systems. frontiersin.org For example, the 1-amino and 2-acetyl groups of the target compound could participate in intramolecular or intermolecular condensation reactions. Reaction with a 1,3-dicarbonyl compound could lead to the formation of a fused pyridone or pyrimidinone ring, creating an imidazopyrimidine derivative. Such fused N-heterocyclic systems are of great interest due to their unique electronic properties and potential applications in organic electronics or as advanced catalysts. nih.gov The synthesis of imidazolidin-2-ones and related cyclic ureas from appropriate precursors highlights the general strategy of building new rings onto existing scaffolds. mdpi.com The imidazole core of the title compound provides a stable and electronically tunable platform for the construction of these advanced materials. researchgate.net
Conclusion and Future Research Perspectives
Summary of Key Methodological Advancements and Mechanistic Insights
Currently, there are no documented methodological advancements or mechanistic insights specifically for the synthesis of Ethanone (B97240), 1-(1-amino-1H-imidazol-2-yl)-. Research in this area would need to pioneer new synthetic routes.
Emerging Avenues in the Synthesis and Fundamental Understanding of 1-Aminoimidazole Ethanones
The synthesis of 1-aminoimidazoles is a challenging endeavor, and the introduction of an ethanone substituent at the 2-position adds another layer of complexity. Future research could explore multi-step synthetic sequences starting from readily available precursors. A plausible, yet unverified, approach could involve the construction of the 1-aminoimidazole core followed by acylation at the C2-position.
Table 1: Potential Synthetic Strategies for Future Investigation
| Strategy | Description | Potential Challenges |
| Direct Amination | Direct amination of a pre-formed 2-acetylimidazole. | Regioselectivity and potential for side reactions. |
| Cyclization Approach | Construction of the imidazole (B134444) ring from an N-aminated precursor already bearing the acetyl group or a masked equivalent. | Availability of suitable starting materials and control of cyclization regiochemistry. |
| Post-Cyclization Modification | Synthesis of a 1-aminoimidazole and subsequent introduction of the acetyl group at the 2-position via lithiation and reaction with an acetylating agent. | Potential for competing reactions at other positions of the imidazole ring. |
A fundamental understanding of the electronic and steric effects of the 1-amino group on the reactivity of the imidazole ring will be crucial. Spectroscopic and computational studies on the target molecule, once synthesized, would provide invaluable insights into its structure and bonding.
Potential for Further Chemical Derivatization and Novel Scaffold Construction in Organic Synthesis
The presence of multiple reactive sites in Ethanone, 1-(1-amino-1H-imidazol-2-yl)- makes it an attractive scaffold for the construction of more complex molecules. The ketone functionality, the amino group, and the imidazole ring itself all offer opportunities for further chemical modification.
Table 2: Potential Derivatization Reactions
| Reactive Site | Potential Reaction | Resulting Functional Group/Scaffold |
| Ketone Carbonyl | Reduction, Grignard reaction, Wittig reaction | Secondary alcohol, tertiary alcohol, alkene |
| 1-Amino Group | Acylation, alkylation, Schiff base formation | Amide, secondary/tertiary amine, imine |
| Imidazole Ring | N-alkylation, electrophilic substitution | Quaternary imidazolium (B1220033) salts, substituted imidazoles |
The development of synthetic methodologies for this compound would open the door to a new class of 1-aminoimidazole derivatives. These derivatives could be explored for their potential biological activities, given the prevalence of the imidazole motif in pharmaceuticals. ijpsjournal.comnih.gov The unique substitution pattern of Ethanone, 1-(1-amino-1H-imidazol-2-yl)- could lead to the discovery of novel chemical entities with unique properties and applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Ethanone, 1-(1-amino-1H-imidazol-2-yl)-, and how are intermediates purified?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 1-(1H-benzimidazol-1-yl)-2-chloroethanone with amines in dioxane using anhydrous potassium carbonate as a base yields derivatives. Purification involves filtration, washing with water, and recrystallization from ethanol . Similar protocols using hydrazine under reflux conditions followed by ice-water quenching and methanol recrystallization are also effective for imidazole derivatives .
Q. How is the crystal structure of this compound determined, and what software tools are recommended?
- Methodology : Single-crystal X-ray diffraction is the gold standard. Data collection requires a diffractometer, and refinement is performed using programs like SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). ORTEP-3 provides graphical visualization of thermal ellipsoids and hydrogen-bonding networks, critical for analyzing dihedral angles and intermolecular interactions (e.g., O–H⋯N bonds) .
Q. What safety precautions are essential when handling this compound?
- Methodology : Based on GHS classification, wear PPE (gloves, goggles, lab coat) to avoid skin/eye irritation (H315, H319) and respiratory exposure (H335). Work in a fume hood, and consult SDS for first-aid measures (e.g., ice-water rinsing for skin contact). Note that related imidazole derivatives may exhibit acute oral toxicity (Category 4, H302) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodology : Use molecular docking tools (e.g., PyRx, Discovery Studio) to simulate interactions with target proteins (e.g., antimicrobial enzymes). ADMET properties can be assessed via SwissADME to evaluate Lipinski’s rule compliance, bioavailability, and toxicity. For example, docking studies show strong binding efficacy of similar ethanone derivatives to microbial protein active sites . Theoretical studies using DFT (e.g., 6-31G(d,p) basis sets) also optimize electronic properties and reactivity .
Q. How are crystallographic data discrepancies resolved during refinement?
- Methodology : SHELXL’s robust refinement algorithms handle twinned or high-resolution data. For ambiguous electron density, iterative cycles of manual adjustment (via OLEX2 or Coot) and automated refinement are used. Validate using R-factor convergence (target < 0.05) and data-to-parameter ratios (>7:1). Check hydrogen-bonding networks against standard bond lengths (Allen et al., 1987) .
Q. What strategies optimize reaction yields for derivatives with mixed imidazole/piperazine moieties?
- Methodology : Screen reaction conditions (solvent, temperature, catalyst) using Design of Experiments (DoE). For example, replacing dioxane with DMF may improve solubility of bulky amines. Monitor progress via TLC or LC-MS. Potassium carbonate is preferred over NaHCO₃ for moisture-sensitive reactions due to stronger basicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
